Trinexapac

Description

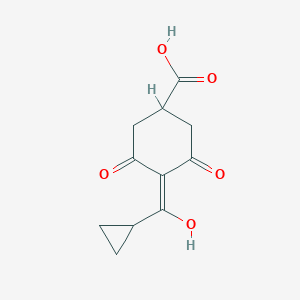

Structure

3D Structure

Properties

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trinexapac-ethyl in Gibberellin Biosynthesis

Abstract

Trinexapac-ethyl is a widely utilized plant growth regulator (PGR) renowned for its ability to modulate plant architecture, primarily by reducing stem elongation.[1][2] Its efficacy is rooted in a highly specific biochemical interaction within the gibberellin (GA) biosynthesis pathway. This technical guide provides a comprehensive exploration of the molecular mechanism by which this compound-ethyl exerts its effects. We will dissect the late stages of the gibberellin biosynthesis pathway, elucidate the role of this compound-ethyl as a competitive inhibitor, and detail the resulting physiological consequences. This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a deep, mechanistic understanding of this potent growth regulator.

The Central Role of Gibberellins in Plant Development

Gibberellins (GAs) are a class of diterpenoid phytohormones that are fundamental regulators of numerous developmental processes throughout the lifecycle of a plant.[3] While they influence seed germination, flowering, and fruit development, their most prominent role is the promotion of cell elongation, particularly in stems and leaves.[3][4][5] The biosynthesis of GAs is a complex, multi-stage process occurring in different cellular compartments, culminating in the production of biologically active forms that signal for growth.[6][7] The precise regulation of GA levels is critical; an excess leads to spindly, weak growth, while a deficiency results in dwarfism. It is this delicate balance that plant growth regulators like this compound-ethyl are designed to manipulate.

The Gibberellin Biosynthesis Pathway: A Focus on the Late Stages

The synthesis of active GAs from their precursor, geranylgeranyl diphosphate (GGDP), occurs in three distinct stages and locations within the plant cell:[6]

-

Plastid: GGDP is converted to ent-kaurene through the action of two terpene synthases, CPS and KS.[3][6]

-

Endoplasmic Reticulum: Microsomal cytochrome P450 monooxygenases oxidize ent-kaurene to form GA12, the first gibberellin in the pathway.[6]

-

Cytosol: GA12 is converted into a multitude of other GAs, including the biologically active forms, through the action of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs).[6][7]

The mechanism of this compound-ethyl is specifically concerned with this final, cytosolic stage. In this phase, a series of oxidative steps are catalyzed by two key classes of 2-ODD enzymes: GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[8][9] A critical, rate-limiting step in the production of growth-active gibberellin is the conversion of the immediate precursor, GA20 (which has low biological activity), into the highly active GA1. This conversion is catalyzed by the enzyme GA 3-oxidase (GA3ox), also known as GA 3β-hydroxylase.[5][8][10][11]

The Molecular Mechanism of this compound-ethyl Inhibition

This compound-ethyl itself is a pro-agent. After being absorbed by the plant, primarily through the foliage, it is translocated and rapidly hydrolyzed to its biologically active form, This compound acid .[5][12] The core of its inhibitory action lies in its structural similarity to a key molecule required for enzyme function.

Competitive Inhibition of GA 3-oxidase

The enzymes in the late stages of GA biosynthesis, including the target GA3ox, are 2-oxoglutarate-dependent dioxygenases (2-ODDs).[13][14][15] These enzymes require 2-oxoglutarate as a co-substrate to perform their catalytic function.[14][16] this compound acid is a structural mimic of 2-oxoglutarate.[5][17][18][19]

Due to this structural analogy, this compound acid competitively binds to the 2-oxoglutarate binding site on the GA3ox enzyme.[5] This binding event is non-productive; it blocks the natural co-substrate, 2-oxoglutarate, from accessing the active site, thereby halting the enzyme's catalytic activity. The direct consequence is the potent and specific inhibition of the 3β-hydroxylation of GA20 into GA1.[5][17][18] This leads to a systemic deficiency in the growth-promoting GA1 and a corresponding accumulation of its inactive precursor, GA20.[20]

Physiological Consequences of GA Inhibition

The biochemical blockade of GA1 production translates directly into observable, macroscopic effects on the plant's phenotype.

-

Reduced Cell Elongation: With diminished levels of active GA1, the primary signal for cell elongation is suppressed. This results in shorter, more compact internodes and a significant reduction in overall plant height.[1][4][21]

-

Improved Plant Structure: The reduction in vertical growth often leads to thicker, stronger stems.[4] In cereal crops, this is a highly desirable trait as it drastically reduces the incidence of lodging (bending of stems), thereby securing crop yield and improving harvestability.[1][2]

-

Enhanced Turf Quality: In turfgrass management, the same principle applies. Slower vertical growth reduces the frequency of mowing.[1][22] The plant's energy is redirected towards lateral growth and root development, resulting in a denser, more robust, and aesthetically pleasing turf with improved resilience to environmental stresses like heat and drought.[4][21]

Experimental Validation Protocol

To validate the mechanism of action of this compound-ethyl, a robust experimental design is essential. The following protocol outlines a self-validating system to quantify the compound's effects on both plant phenotype and the target biochemical pathway.

Objective

To quantify the dose-dependent effect of this compound-ethyl on stem elongation and the endogenous levels of GA20 and GA1 in spring barley (Hordeum vulgare).

Experimental Workflow

Step-by-Step Methodology

-

Plant Growth: Germinate and grow spring barley seeds in pots under controlled greenhouse conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).

-

Treatment Application: At the 4-leaf stage, apply this compound-ethyl via a calibrated foliar spray at rates of 0 (control), 50, 100, and 200 g active ingredient per hectare. Include a surfactant to ensure adequate leaf coverage. Use a minimum of 10 replicate plants per treatment group.

-

Phenotypic Data Collection: Measure the height of each plant from the soil surface to the tip of the youngest fully expanded leaf at 7, 14, and 21 days post-application.

-

Tissue Harvest: At 21 days post-application, harvest the top 5 cm of the apical shoot from each plant. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C to halt metabolic activity.

-

Hormone Extraction and Quantification: Perform gibberellin extraction from the harvested tissue using established protocols, often involving homogenization in a buffered solvent followed by solid-phase extraction (SPE) for purification.[23] Analyze the purified extracts using a highly sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the absolute concentrations of GA1 and GA20.[24][25]

Expected Quantitative Data

The results are expected to show a clear dose-response relationship, validating the proposed mechanism of action.

| Treatment Group (this compound-ethyl) | Average Plant Height Reduction (%) (21 Days Post-Application) | Endogenous GA1 Level (ng/g fresh weight) | Endogenous GA20 Level (ng/g fresh weight) |

| 0 g/ha (Control) | 0% | ~ 2.5 | ~ 5.0 |

| 50 g/ha | ~ 15% | ~ 1.5 | ~ 8.0 |

| 100 g/ha | ~ 30% | ~ 0.8 | ~ 12.5 |

| 200 g/ha | ~ 45% | ~ 0.3 | ~ 18.0 |

Conclusion

The mechanism of action of this compound-ethyl is a clear and well-documented example of targeted enzyme inhibition in plant physiology. By acting as a structural mimic of 2-oxoglutarate, its active form, this compound acid, competitively inhibits GA 3-oxidase, the enzyme responsible for the final activation step in the gibberellin biosynthesis pathway. This targeted disruption leads to a decrease in growth-promoting GA1, resulting in reduced stem elongation. This precise, predictable mechanism allows for the effective management of plant architecture, making this compound-ethyl an invaluable tool in modern agriculture and turfgrass management.

References

-

Kawai, Y., Ono, E., & Mizutani, M. (2014). Evolution and diversity of the 2-oxoglutarate-dependent dioxygenase superfamily in plants. The Plant Journal, 78(2), 328-343. [Link]

-

Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. Retrieved from [Link]

-

Wei, H., Wang, Y., & Zhang, X. (2022). Roles of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily in the Flavonoid Pathway: A Review of the Functional Diversity of F3H, FNS I, FLS, and LDOX/ANS. Molecules, 27(19), 6234. [Link]

-

Farrow, S. C., & Facchini, P. J. (2014). Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. Frontiers in Plant Science, 5, 524. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Diversity and impact of 2-oxoglutarate dependent dioxygenases in plant metabolism. Frontiers in Plant Science, 4. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]

-

Trethewey, J. A., Rolston, M. P., McCloy, B. L., & Chynoweth, R. J. (2016). The plant growth regulator, this compound-ethyl, increases seed yield in annual ryegrass (Lolium multiflorum Lam.). New Zealand Journal of Agricultural Research, 59(4), 365-376. [Link]

-

ResearchGate. (n.d.). Schematic figure of late steps of gibberellin (GA) biosynthesis in... [Image]. Retrieved from [Link]

-

Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, (661), 349-351. [Link]

-

DIY Pest Control. (n.d.). This compound Ethyl. Retrieved from [Link]

-

Wang, C., Liu, Y., Li, S., & Wang, L. (2022). A Moss 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODD) Gene of Flavonoids Biosynthesis Positively Regulates Plants Abiotic Stress Tolerance. Frontiers in Plant Science, 13, 856006. [Link]

-

Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. [Link]

-

Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849. [Link]

-

ResearchGate. (n.d.). Final stage of GA biosynthesis to the biologically active end products... [Image]. Retrieved from [Link]

- Anderson, N., & Chastain, T. (n.d.). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops.

-

Flores-Vallejo, V., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583. [Link]

-

Rademacher, W. (2000). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51(1), 501–531. [Link]

-

MetwareBio. (n.d.). Targeted Metabolomics Gibberellin Assay. Retrieved from [Link]

-

Sun, T. P., & Gubler, F. (2004). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 16(Suppl), S7-S20. [Link]

-

Fujioka, S., et al. (1988). Qualitative and Quantitative Analyses of Gibberellins in Vegetative Shoots of Normal, dwarf-1, dwarf-2, dwarf-3, and dwarf-5 Seedlings of Zea mays L. Plant Physiology, 88(4), 1367-1372. [Link]

-

Slideshare. (2015). Biosynthesis of gibberellins.pptx. Retrieved from [Link]

-

Silva, M. A., et al. (2016). effect of this compound-ethyl on growth and yield of sugarcane. Revista Caatinga, 29(1), 86-94. [Link]

-

Budzianowski, G., et al. (2017). Influence of CCC and this compound-ethyl on the expression of genes involved in gibberellic biosynthesis and metabolism pathway in isogenic line with Rht12 dwarfing gene. Acta Scientiarum Polonorum Hortorum Cultus, 16(4), 141-151. [Link]

-

de Souza, T. L., et al. (2022). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae, 8(9), 834. [Link]

-

ResearchGate. (n.d.). Gibberellin biosynthesis: simplified route and locus of action of growth inhibitors. Class A and Class B. [Image]. Retrieved from [Link]

-

Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25534. [Link]

-

Plant Physiology. (2021, July 19). L15: Gibberellins–Regulators of Plant Height [Video]. YouTube. [Link]

-

Budzianowski, G., et al. (2017). INFLUENCE OF CCC AND this compound-ETHYL ON THE EXPRESSION OF GENES INVOLVED IN GIBBERELLIC BIOSYNTHESIS AND METABOLISM PATHWAY IN ISOGENIC LINE WITH Rht12 DWARFING GENE. Acta Scientiarum Polonorum Hortorum Cultus, 16(4). [Link]

-

Heidari, H., & Minaei, S. (2018). Effect of this compound-Ethyl Growth Inhibitor and Drought Stress on Some Morpho-Physiological Traits of Wheatgrass (Agropyron cristatum L.). Rostaniha, 19(1), 1-12. [Link]

-

Matysiak, K., & Kaczmarek, S. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Journal of Plant Protection Research, 57(1), 36-42. [Link]

-

Pricinotto, L. F., et al. (2015). This compound-ethyl in the vegetative and reproductive performance of corn. African Journal of Agricultural Research, 10(14), 1735-1742. [Link]

-

Ferreira, E. A., et al. (2012). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. Planta Daninha, 30(1), 159-166. [Link]

-

Rademacher, W. (2000). Prohexadione-Ca and this compound-ethyl: Similarities in Structure but Differences in Biological Action. In International Symposium on Plant Bioregulators in Fruit Production, (Vol. 527, pp. 63-68). [Link]

-

de Souza, T. L., et al. (2022). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae, 8(9), 834. [Link]

-

Rademacher, W. (2014). Prohexadione-Ca and this compound-ethyl: Similarities in structure but differences in biological action. Acta Horticulturae, (1042), 33-41. [Link]

-

Martin, D. N., Proebsting, W. M., & Hedden, P. (1999). Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea. The Plant Cell, 11(10), 1907-1919. [Link]

-

Rademacher, W. (2014). PROHEXADIONE-CA AND this compound-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION. Acta Horticulturae, (1042), 33-41. [Link]

-

ResearchGate. (n.d.). Applications of gibberellic acid (GA3) to shadow-1 and this compound-ethyl... [Image]. Retrieved from [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of gibberellins.pptx [slideshare.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROHEXADIONE-CA AND this compound-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION - ishs [ishs.org]

- 13. Evolution and diversity of the 2-oxoglutarate-dependent dioxygenase superfamily in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jkip.kit.edu [jkip.kit.edu]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 22. EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES - ishs [ishs.org]

- 23. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 24. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 25. researchgate.net [researchgate.net]

Trinexapac-ethyl: A Comprehensive Technical Guide to its Physicochemical Properties and Stability

Introduction

Trinexapac-ethyl, chemically known as ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate, is a potent plant growth regulator belonging to the cyclohexanecarboxylate class.[1][2][3] It is widely utilized in agriculture and turf management to modulate plant growth by inhibiting the biosynthesis of gibberellins, which are key hormones responsible for cell elongation.[3][4][5][6] This mode of action leads to shorter, more robust stems, which can prevent lodging in cereal crops and reduce the frequency of mowing in turfgrass.[3][4][7] This technical guide provides an in-depth analysis of the physicochemical properties and stability of this compound-ethyl, offering valuable insights for researchers, scientists, and professionals in the field of drug development and crop science.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound-ethyl is fundamental to its formulation, application, and environmental fate. The technical grade active ingredient typically appears as a white to reddish-brown solid or solidified melt with a weak odor.[1][8]

Core Physicochemical Data

The key physicochemical parameters of this compound-ethyl are summarized in the table below, providing a quantitative basis for its behavior in various matrices.

| Property | Value | Source(s) |

| Molecular Formula | C13H16O5 | [2][9] |

| Molecular Weight | 252.26 g/mol | [2][9] |

| Melting Point | 36°C | [2][10][11] |

| Boiling Point | ~355.44°C (rough estimate) | [12] |

| Vapor Pressure | 1.6 x 10⁻³ Pa to 2.16 x 10⁻³ Pa at 20-25°C | [1][2][8] |

| Density | ~1.215 - 1.3 g/cm³ | [11][13] |

| pKa | 4.7 | [10] |

| Flash Point | 133°C | [2][11] |

| Auto-ignition Temperature | 355°C | [11][14] |

Solubility Profile

The solubility of this compound-ethyl is a critical factor influencing its formulation and bioavailability. It exhibits pH-dependent solubility in aqueous solutions and is readily soluble in several organic solvents.

| Solvent | Solubility at 25°C | Source(s) |

| Water (pH 3.5) | 1.1 g/L | [1][15] |

| Water (pH 4.9) | 2.8 g/L | [1][15] |

| Water (pH 5.5) | 10.2 g/L | [1][13][15] |

| Water (pH 8.2) | 21.1 g/L | [1][13][15] |

| Acetone | >500 g/L | [1][15] |

| Dichloromethane | >500 g/L | [1] |

| Ethyl Acetate | >500 g/L | [1] |

| Methanol | >500 g/L | [1] |

| Toluene | >500 g/L | [1][2] |

| n-Octanol | 420 g/L | [1] |

| Hexane | 45 g/L | [1][15] |

Partition Coefficient

The octanol-water partition coefficient (Log P or Log Kow) provides insight into the lipophilicity of a compound and its potential for bioaccumulation. For this compound-ethyl, the Log P is pH-dependent. At a pH of 5.3, the log Kow value is 2.44.[13] Other sources indicate a Log P of -0.29 at pH 7 and 2.1 at pH 3.[8][10] This variability underscores the importance of considering environmental pH when assessing its partitioning behavior. The relatively low octanol-water partition coefficient suggests a low potential for bioaccumulation in fatty tissues.[16]

Stability Profile

The stability of this compound-ethyl under various environmental conditions dictates its persistence, efficacy, and potential for degradation into other compounds. The primary degradation pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, this compound.[13][16]

Hydrolytic Stability

Hydrolysis is a key degradation pathway for this compound-ethyl, particularly under basic conditions.

-

Acidic and Neutral Conditions: this compound-ethyl is stable to hydrolysis in acidic and neutral environments.[13]

-

Basic Conditions: Under alkaline conditions (pH 9), this compound-ethyl hydrolyzes with a half-life of approximately 8.1 days.[13] This ester hydrolysis is a critical transformation, leading to the formation of the active metabolite, this compound acid.[16]

Caption: Hydrolytic degradation of this compound-ethyl to this compound acid under basic conditions.

Photolytic Stability

Photodegradation can also contribute to the breakdown of this compound-ethyl.

-

Aqueous Photolysis: In aqueous environments, phototransformation is a significant degradation pathway, with a reported half-life of about 18 days.[13] Major transformation products include 3-ethoxycarbonyl-pentanedioic acid (CGA300405) and other compounds.

-

Soil Photolysis: In contrast, photodegradation on soil surfaces is not considered a major dissipation route.[13]

Caption: Aqueous photolysis of this compound-ethyl leading to various degradation products.

Thermal Stability

This compound-ethyl exhibits good thermal stability under normal storage conditions. However, at elevated temperatures, degradation can occur. Information from safety data suggests it is stable at ambient temperatures.[15] High-temperature hydrolysis studies have shown that this compound-ethyl itself is relatively stable, while its metabolite, this compound acid, can undergo limited degradation under simulated pasteurization, boiling, and sterilization conditions.[16]

Microbial Degradation

Biodegradation is a primary route of dissipation for this compound-ethyl in the environment.

-

Aerobic Soil Metabolism: In aerobic soil environments, this compound-ethyl is rapidly degraded, with half-lives ranging from a few hours to a few days.[13][17] Soil microorganisms play a crucial role in this process, accelerating the conversion of this compound-ethyl to this compound acid.[18]

-

Anaerobic Soil Metabolism: Biodegradation is slower under anaerobic conditions.[13]

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of stability data, self-validating experimental protocols are essential. Below are detailed methodologies for assessing the key stability aspects of this compound-ethyl.

Protocol 1: Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound-ethyl at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 according to standard laboratory procedures (e.g., using citrate, phosphate, and borate buffers).

-

Sample Preparation: Prepare a stock solution of this compound-ethyl in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration of approximately 1-10 µg/mL, ensuring the organic solvent concentration is minimal (<1%).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) in sealed, sterile containers.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.

-

Analysis: Analyze the samples for the concentration of this compound-ethyl and its primary degradant, this compound acid, using a validated analytical method such as HPLC-MS/MS.[16][19]

-

Data Analysis: Plot the natural logarithm of the this compound-ethyl concentration versus time to determine the first-order rate constant and calculate the half-life (DT50) at each pH.

Caption: Experimental workflow for determining the hydrolytic stability of this compound-ethyl.

Protocol 2: Aqueous Photolysis Study

Objective: To evaluate the degradation of this compound-ethyl in an aqueous solution upon exposure to a light source simulating sunlight.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of this compound-ethyl.

-

Irradiation: Place the solution in quartz tubes and expose it to a controlled light source (e.g., a xenon arc lamp) that simulates the spectrum of natural sunlight.

-

Dark Control: Simultaneously, incubate identical samples in the dark at the same temperature to serve as controls for non-photolytic degradation.

-

Sampling: At specified time points, collect samples from both the irradiated and dark control groups.

-

Analysis: Quantify the concentration of this compound-ethyl and identify major photoproducts using LC-MS/MS or a similar high-resolution analytical technique.

-

Data Evaluation: Compare the degradation rates in the irradiated and dark control samples to determine the photolytic half-life.

Analytical Methodologies

The accurate quantification of this compound-ethyl and its metabolites is crucial for stability studies and residue analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique.[16][19][20] These methods offer high sensitivity and selectivity, with validated limits of quantification (LOQ) typically in the low parts-per-billion (ppb) or µg/L range for water samples and parts-per-million (ppm) or mg/kg range for crop and animal matrices.[16][19][21]

Conclusion

This compound-ethyl is a well-characterized plant growth regulator with a defined set of physicochemical properties that govern its behavior and stability. Its efficacy is intrinsically linked to its conversion to the active metabolite, this compound acid, a process influenced by environmental factors such as pH and microbial activity. While stable under acidic and neutral conditions, it undergoes hydrolysis in alkaline media and is susceptible to aqueous photolysis. A comprehensive understanding of these properties and degradation pathways is paramount for the development of stable formulations, the prediction of its environmental fate, and the establishment of safe and effective use patterns in agricultural and turf management applications.

References

- This compound-ethyl 365 - JMPR 2005. (n.d.).

- This compound-ethyl (Ref: CGA 163935). (2025, August 12). AERU.

- 1595 this compound-ETHYL (271). (n.d.). Food and Agriculture Organization of the United Nations.

- This compound-Ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse.

- This compound-ethyl. (n.d.). Agro-care Chemical.

- This compound-ethyl Human Health Risk Assessment. (n.d.). Regulations.gov.

- This compound-ethyl, Plant Growth Regulator. (n.d.). AgChemAccess.

- Plant Growth Regulator this compound-ethyl 250 g/l EC. (n.d.). Agrogreat.

- Chemical plant growth regulators - active ingredients. (n.d.). AHDB Horticulture.

- This compound-ETHYL 250 g/l EC Safety Data Sheet. (n.d.).

- This compound Ethyl. (n.d.). DIY Pest Control.

- This compound-ethyl. (n.d.). DrugFuture.

- This compound-Ethyl. (n.d.). PubChem.

- This compound (Ref: CGA 179500). (n.d.). AERU - University of Hertfordshire.

- This compound-ethyl | C13H16O5. (n.d.). PubChem.

- This compound-ethyl - Residue Method (GRM020.08B) for the Determination of CG. (2012, December 11). EPA.

- This compound-ethyl Summary of Analytical Chemistry and Residue Data. (2012, May 23). Regulations.gov.

- This compound-ethyl. (n.d.). Fera Science.

- Independent Laboratory Validation for this compound-ethyl Degradates in Water. (n.d.). EPA.

- This compound-ethyl and MODDUS. (2020, September 9). publications.gc.ca.

- This compound-ethyl CAS#: 95266-40-3. (n.d.). ChemicalBook.

- Dissipation of this compound-ethyl and its metabolite in wheat field ecosystems and microbial degradation in soil. (2014, September 9). ResearchGate.

- ICSC 1268 - this compound-ETHYL. (n.d.). Inchem.org.

- Microbial degradation of this compound-ethyl and this compound in soil in... (n.d.). ResearchGate.

- Plant Growth Regulators this compound Ethyl for Grass Use. (n.d.).

Sources

- 1. fao.org [fao.org]

- 2. This compound-ethyl [agrocarechem.com]

- 3. This compound-ethyl, Plant Growth Regulator, this compound-ethyl suppliers [agchemaccess.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 6. diypestcontrol.com [diypestcontrol.com]

- 7. High Quality Plant Growth Regulator this compound-Ethyl - Agrogreat Group Manufacturer & Wholesale [agrogreat.com]

- 8. This compound-ethyl (Ref: CGA 163935) [sitem.herts.ac.uk]

- 9. This compound-ethyl | C13H16O5 | CID 92421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound-ethyl [drugfuture.com]

- 11. This compound-Ethyl - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound-ethyl CAS#: 95266-40-3 [m.chemicalbook.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ICSC 1268 - this compound-ETHYL [inchem.org]

- 15. dhm.ie [dhm.ie]

- 16. fao.org [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. epa.gov [epa.gov]

An In-depth Technical Guide to the Early Physiological Research of Trinexapac-ethyl on Turfgrass

Introduction: The Quest for Managed Growth in Turfgrass Science

The meticulous management of turfgrass systems, from golf courses to athletic fields, has long sought to balance aesthetic quality with functional resilience. A significant challenge in this endeavor is the regulation of vegetative growth, which directly impacts maintenance inputs such as mowing frequency. The advent of plant growth regulators (PGRs) marked a paradigm shift in turfgrass management. Among the most influential of these is trinexapac-ethyl (TE), a synthetic growth regulator belonging to the cyclohexanedione chemical class.[1] Early research into its physiological effects revealed a nuanced and multifaceted impact on turfgrass, extending far beyond simple growth suppression. This guide provides a technical deep-dive into the foundational research that elucidated the core mechanisms and physiological consequences of this compound-ethyl application on turfgrass, offering insights for researchers and professionals in plant science and turf management.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound-ethyl's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[2] Gibberellins are a class of plant hormones crucial for cell elongation. TE itself is a pro-agent; it is absorbed through the foliage and hydrolyzed within the plant to its active form, this compound acid.[3]

This compound acid is a structural mimic of 2-oxoglutarate, a necessary co-substrate for dioxygenase enzymes that catalyze the final steps of GA biosynthesis. By competitively binding to these enzymes, this compound acid blocks their activity. The most critical inhibited reaction is the 3β-hydroxylation of GA20 to the biologically active GA1, a potent stimulator of cell elongation.[1] This blockage leads to an accumulation of the inactive precursor, GA20, and a depletion of the active GA1.[1] Research has confirmed this mechanism, showing that applications of this compound-ethyl on Poa pratensis (Kentucky bluegrass) led to a 47% reduction in GA1 concentration and a 146% increase in GA20.[1]

This targeted inhibition of cell elongation, rather than cell division, is a key characteristic of TE and other Class A PGRs.[4] This distinction is crucial for understanding the subsequent morphological and physiological changes observed in treated turfgrass.

Caption: Inhibition of GA1 synthesis by this compound-ethyl.

Primary Physiological Effects on Turfgrass

The targeted reduction of GA1 initiates a cascade of physiological responses in turfgrass, many of which were meticulously documented in early research.

Shoot Growth Regulation and Canopy Dynamics

The most immediate and visually apparent effect of this compound-ethyl is the reduction of vertical shoot growth.[5] By inhibiting cell elongation, TE leads to shorter leaf blades and reduced internode length, resulting in a more compact and dense turf canopy.[2][4] This directly translates to a significant reduction in mowing frequency, a primary objective for turf managers.[6] Early studies consistently demonstrated a suppression of turfgrass growth for up to three to four weeks post-application.[1][6]

Beyond simply slowing growth, this alteration in morphology often leads to an improvement in turf quality. The increased density of smaller cells can result in a darker green color, partly due to a higher concentration of chlorophyll per unit leaf area.[5][7]

Root System Development

A significant area of early investigation was the effect of TE on the allocation of resources between shoots and roots. The "growth regulation" effect on the shoots was hypothesized to redirect carbohydrates and other resources to the root system. While some studies have shown an increase in root growth following TE application[8], other research has indicated no significant increase in root tissue weight or total nonstructural carbohydrate (TNC) content in roots when measured several weeks after application.[9] This suggests that the impact on root development may be influenced by factors such as the timing of application, turfgrass species, and environmental conditions.

Metabolic Shift: Nonstructural Carbohydrates

The inhibition of shoot growth by this compound-ethyl has a profound effect on the plant's carbohydrate metabolism. With reduced demand for carbohydrates for vertical growth, nonstructural carbohydrates (NSCs), such as sugars and fructans, can accumulate in plant tissues.[10][11] These NSCs serve as vital energy reserves for the plant, supporting metabolic processes, regrowth, and stress tolerance.[10]

Early research explored this phenomenon, with some studies demonstrating an increase in total soluble carbohydrates in turfgrasses following TE applications.[11] This accumulation is thought to be a key factor in the enhanced stress tolerance observed in TE-treated turf. However, it is important to note that the effect on NSC levels can be variable and may depend on the specific turfgrass species, environmental conditions, and management practices.[9][12]

Enhanced Stress Tolerance

A pivotal discovery in early TE research was its ability to enhance turfgrass tolerance to various environmental stresses. The physiological changes induced by TE, including altered morphology and increased carbohydrate reserves, contribute to this improved resilience.

-

Drought Tolerance: Numerous studies have reported improved drought tolerance in TE-treated turfgrass.[13][14] This is attributed to several factors, including a reduction in water use due to decreased leaf area and a potential for enhanced osmotic adjustment, allowing the plant to maintain turgor under water-deficit conditions.[13][15]

-

Shade Tolerance: The compact growth habit and potentially higher chlorophyll concentration induced by TE can improve turfgrass performance in shaded environments.[8]

-

Other Stresses: Early research also indicated that TE application could improve tolerance to other stresses such as salinity and traffic.[16][17]

Early Methodologies for Assessing this compound-ethyl's Effects

The foundational understanding of TE's physiological effects was built upon a suite of established and emerging experimental protocols in turfgrass science.

Quantifying Growth and Canopy Characteristics

A fundamental aspect of early research was the precise measurement of growth suppression and changes in canopy density.

Table 1: Key Methodologies for Growth and Canopy Assessment

| Parameter | Methodology | Description |

| Clipping Yield | Gravimetric or Volumetric Measurement | Turfgrass clippings are collected from a defined area after mowing, dried to a constant weight (gravimetric), or their volume is measured.[18][19][20] This provides a direct measure of vertical growth. |

| Canopy Height | Prism Gauge or Ruler | Direct measurement of the turfgrass canopy height to assess the reduction in vertical growth.[7] |

| Turfgrass Quality | Visual Rating | A standardized visual assessment on a scale (e.g., 1-9) that considers color, density, and uniformity.[7][21] |

| Turfgrass Color | Spectrophotometry / Colorimetry | A portable spectrophotometer is used to measure the spectral reflectance of the turf canopy, providing objective data on color.[21][22] |

Experimental Protocol: Measuring Clipping Yield

-

Plot Definition: Establish replicated plots of a defined area (e.g., 1m x 1m).

-

Mowing: Mow the plots at a consistent height and frequency.

-

Collection: Collect all clippings from each plot.

-

Measurement:

-

Data Normalization: Express clipping yield per unit area (e.g., g/m² or ml/m²).[23]

Caption: Workflow for measuring turfgrass clipping yield.

Assessing Physiological and Metabolic Changes

To delve deeper into the mechanisms of TE's effects, researchers employed various analytical techniques.

Table 2: Methodologies for Physiological and Metabolic Analysis

| Parameter | Methodology | Description |

| Chlorophyll Content | Solvent Extraction and Spectrophotometry | Chlorophyll is extracted from leaf tissue using a solvent (e.g., methanol or acetone). The absorbance of the extract is measured at specific wavelengths using a spectrophotometer to quantify chlorophyll a and b.[18] Alternatively, a handheld SPAD meter can provide a rapid, non-destructive estimation.[25] |

| Nonstructural Carbohydrates (NSCs) | Enzymatic Assays / HPLC | NSCs are extracted from dried, ground plant tissue. Specific enzymes are used to break down complex carbohydrates into simple sugars, which are then quantified.[26][27] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification. |

| Hormone Analysis (Gibberellins) | Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | These highly sensitive techniques are used to separate, identify, and quantify specific gibberellins in plant tissue extracts, allowing for direct measurement of the impact of TE on the GA biosynthesis pathway. |

Experimental Protocol: Chlorophyll Content Analysis (Solvent Extraction)

-

Sample Collection: Collect a known weight of fresh turfgrass leaf tissue.

-

Homogenization: Grind the leaf tissue in a known volume of solvent (e.g., 80% acetone or methanol) until the tissue is pale.

-

Extraction: Centrifuge the homogenate to pellet the solid debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm and 645 nm for chlorophyll a and b in acetone).

-

Calculation: Use established equations to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.

Conclusion: Foundational Insights and Future Directions

Early research on the physiological effects of this compound-ethyl on turfgrass laid a robust foundation for its widespread adoption in turf management. These pioneering studies moved beyond the simple observation of growth suppression to elucidate the core mechanism of gibberellin biosynthesis inhibition and its subsequent impacts on canopy structure, carbohydrate metabolism, and stress tolerance. The methodologies developed and refined during this period continue to be relevant in contemporary turfgrass science. The initial findings that TE could enhance turfgrass resilience to environmental stresses have spurred ongoing research into its role in integrated pest management and its potential to mitigate the impacts of climate change on turfgrass systems. This early body of work stands as a testament to the power of fundamental physiological research in developing innovative and sustainable management practices.

References

-

Chemical Warehouse. This compound-Ethyl - Active Ingredient Page. [Link]

-

Souza, G. D., et al. (2009). Growth inhibitors in turfgrass. SciELO. [Link]

-

Pannacci, E., et al. (2017). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. ResearchGate. [Link]

-

Agwa, M. H., et al. (2021). Leaf physiological and water soluble carbohydrate content responses to this compound-ethyl application of sports turf grasses exposed to water stress. Asian Plant Research Journal. [Link]

-

Agwa, M. H., et al. (2021). Leaf physiological and water soluble carbohydrate content responses to this compound-ethyl application of sports turf grasses exposed to water stress. Journal of Applied Life Sciences International. [Link]

-

Undersander, D., et al. (2003). Nonstructural Carbohydrates in Cool-season Grasses. University of Wisconsin-Extension. [Link]

-

Spak, D. R., et al. (1998). This compound-ethyl Does Not Increase Total Nonstructural Carbohydrate Content in Leaves, Crowns, and Roots of Tall Fescue. HortScience. [Link]

-

Bian, S., et al. (2009). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment in. Journal of the American Society for Horticultural Science. [Link]

-

Czeluscinski, W., et al. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research. [Link]

-

Jiang, H., et al. (2016). Effects of this compound-ethyl on Kentucky Bluegrass in the Columbia Basin of Oregon. Oregon State University. [Link]

-

Steinke, K., & Stier, J. C. (2004). Influence of this compound-ethyl on cold tolerance and nonstructural carbohydrates of shaded supina bluegrass. Crop Science. [Link]

-

Jensen, K. B., et al. (2014). Seasonal Trends in Nonstructural Carbohydrates in Cool- and Warm-season Grasses. Crop Science. [Link]

-

Hatai, K. (1975). Non-Structural Carbohydrates in Orchard Grass. Journal of Japanese Society of Grassland Science. [Link]

-

Mohammadi, A., et al. (2017). Effect of this compound-Ethyl on the Quality and Physiological Constituents of Perennial Ryegrass (Lolium perenne L.) in the Salinity Conditions. Journal of Plant Productions. [Link]

-

Journal APRJ. View of Leaf Physiological and Water Soluble Carbohydrate Content Responses to this compound-ethyl Application of Sports Turf Grasses Exposed to Water Stress. [Link]

-

ResearchGate. Gibberellin biosynthesis: simplified route and locus of action of growth inhibitors. Class A and Class B. [Link]

-

Huddleston, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. ScholarWorks@UARK. [Link]

-

Williams, C. F. (2012). EVALUATING NONSTRUCTURAL CARBOHYDRATE VARIATION OF COOL-SEASON GRASSES BASED ON GENOTYPE, MANAGEMENT AND ENVIRONMENT. UKnowledge. [Link]

-

Arghavani, M., et al. (2015). Influence of this compound-ethyl in improving drought resistance of wheatgrass and tall fescue. ResearchGate. [Link]

-

Wikipedia. Gibberellin. [Link]

-

Bell, G. E., et al. (2004). Optical sensing of turfgrass chlorophyll content and tissue nitrogen. HortScience. [Link]

-

GCW Gandhi Nagar Jammu. Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. [Link]

-

GreenKeeper App. (2023). Understanding Clipping Volume: How to and Why Explained. [Link]

-

Krishnan, S., et al. (2014). Drought Stress and this compound-ethyl Modify Phytohormone Content Within Kentucky Bluegrass Leaves. Journal of Plant Growth Regulation. [Link]

-

Anand, P. (2023). Role of Growth Regulators on Turf Grass. Agri Articles. [Link]

-

Shomu's Biology. (2021). Gibberellin biosynthesis pathway. YouTube. [Link]

-

Slideshare. (2016). Biosynthesis of gibberellins.pptx. [Link]

-

Soro, D., et al. (2022). Measuring Fluorescence as a Means to Evaluate the Physiological Reaction to Growth Retardant Applied to Manage Turf. MDPI. [Link]

-

Moncrief, J. F., et al. (2012). Rapid Analysis of Nonstructural Carbohydrate Components in Grass Forage Using Microplate Enzymatic Assays. ResearchGate. [Link]

-

Huddleston, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover in. ASHS Journals. [Link]

-

Michigan State University. (1999). effects of this compound-ethyl and wetting agent on establishment rate of poa pratensis on sand. [Link]

-

Sowiński, J., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. MDPI. [Link]

-

Schmid, M. (2020). Measuring turfgrass clipping volume: How-to and FAQ. GCMOnline.com. [Link]

-

Woods, M. (n.d.). Chapter 5 Measuring clipping yield from putting greens. One Bucket at a Time. [Link]

-

Głąb, T., et al. (2020). Effect of plant growth regulators on visual quality of turfgrass. ResearchGate. [Link]

-

Woods, M. (2021). Clipping volume, green speed, and units. Asian Turfgrass Center. [Link]

-

GEO Foundation for Sustainable Golf. Clipping yield measurements for optimal resource efficiency. [Link]

-

Sowiński, J., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. ResearchGate. [Link]

-

CABI Digital Library. Study regarding the evaluation of chlorophyll content in two types of turf. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. aloki.hu [aloki.hu]

- 7. mdpi.com [mdpi.com]

- 8. agriarticles.com [agriarticles.com]

- 9. researchgate.net [researchgate.net]

- 10. jircas.go.jp [jircas.go.jp]

- 11. scholarworks.uark.edu [scholarworks.uark.edu]

- 12. researchgate.net [researchgate.net]

- 13. hort [journals.ashs.org]

- 14. researchgate.net [researchgate.net]

- 15. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. hort [journals.ashs.org]

- 18. scispace.com [scispace.com]

- 19. Measuring turfgrass clipping volume: How-to and FAQ - GCMOnline.com [gcmonline.com]

- 20. Chapter 5 Measuring clipping yield from putting greens | One Bucket at a Time [micahwoods.github.io]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. asianturfgrass.com [asianturfgrass.com]

- 24. Clipping yield measurements for optimal resource efficiency | GEO Foundation for Sustainable Golf [sustainable.golf]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. static1.squarespace.com [static1.squarespace.com]

- 27. researchgate.net [researchgate.net]

comprehensive literature review of trinexapac as a plant growth regulator

Introduction

Trinexapac-ethyl is a synthetic plant growth regulator (PGR) belonging to the cyclohexanecarboxylate chemical family.[1] It is widely utilized in agriculture, horticulture, and turfgrass management to modulate plant growth and development.[2] Marketed under various trade names, including Moddus® and Primo Maxx®, this compound-ethyl offers a versatile tool for professionals seeking to optimize plant architecture, enhance stress tolerance, and improve overall crop or turf quality.[2][3][4] This technical guide provides an in-depth exploration of this compound, from its fundamental mechanism of action to its practical applications and the scientific principles underpinning its efficacy.

Section 1: Biochemical Mechanism of Action

This compound-ethyl's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[2][3] Gibberellins are a class of phytohormones that play a crucial role in regulating various developmental processes, most notably stem elongation.[5]

The Gibberellin Biosynthesis Pathway

Gibberellins are synthesized through a complex pathway involving multiple enzymatic steps. A late and critical step in the formation of biologically active GAs, such as GA₁, is the 3β-hydroxylation of their immediate precursors (e.g., GA₂₀).[6][7] This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase.

Inhibition by this compound

This compound-ethyl itself is a pro-regulator. After foliar absorption, it is translocated to the growing points of the plant, where it is hydrolyzed to its active form, this compound acid.[8][9] this compound acid acts as a structural mimic of 2-oxoglutarate, the co-substrate for the 3β-hydroxylase enzyme.[6] By competitively inhibiting this enzyme, this compound effectively blocks the conversion of inactive GA precursors into their active forms.[4][5][10] This disruption of GA biosynthesis leads to a reduction in the levels of active gibberellins within the plant.

Caption: Mechanism of this compound-ethyl action on the gibberellin biosynthesis pathway.

Section 2: Physiological Effects on Plants

The reduction in active gibberellins induced by this compound triggers a cascade of physiological responses in treated plants.

Reduction in Stem Elongation and Internode Length

The most prominent effect of this compound is the inhibition of internode elongation, resulting in a more compact plant stature.[8][10] This is a direct consequence of reduced cell elongation in the stems.[2] This characteristic is particularly valuable in cereal crops for preventing lodging (the bending over of stems), which can lead to significant yield losses.[2][4] In turfgrass, it reduces the frequency of mowing.[2][11]

Altered Leaf Morphology and Chlorophyll Content

While cell elongation is inhibited, cell division is largely unaffected.[12] This can lead to an increased density of cells in the leaves.[7] Several studies have reported that this compound application can lead to an increase in chlorophyll concentration.[7][13][14] This may be a result of the same amount of chlorophyll being concentrated in smaller leaf cells, leading to a darker green appearance.[13]

Root System Development

By redirecting energy that would have been used for vertical shoot growth, this compound can promote a more robust root system. This enhanced root development can improve the plant's ability to absorb water and nutrients, contributing to overall plant health and resilience.

Enhanced Stress Tolerance

There is growing evidence that this compound can enhance plant tolerance to various abiotic stresses, including drought and salinity.[15][16][17] The mechanisms behind this are multifaceted and may include:

-

Reduced Water Use: A more compact plant canopy reduces the surface area for transpiration, leading to lower water consumption.[18]

-

Improved Water Relations: this compound-treated plants have been shown to maintain higher relative water content under drought conditions.[18]

-

Osmotic Adjustment: The accumulation of solutes in response to this compound application can help maintain cell turgor under water deficit.[18]

-

Hormonal Crosstalk: this compound can influence the levels of other plant hormones, such as abscisic acid and salicylic acid, which are involved in stress signaling pathways.[16][19]

Section 3: Practical Applications and Methodologies

The application of this compound-ethyl is tailored to the specific crop or turfgrass species and the desired outcome.

Agriculture

In cereal crops like wheat, barley, and oats, this compound is primarily used to prevent lodging.[4][8] Application timing is critical and is often targeted at specific growth stages to maximize its effect on stem strength.

Table 1: Representative Application Rates of this compound-ethyl in Agriculture

| Crop | Application Timing | Representative Rate (g a.i./ha) | Primary Objective |

| Cereals (Wheat, Barley) | Growth Stage 30-32 (Zadoks scale) | 100 - 125 | Lodging prevention |

| Oilseed Rape | Stem elongation | 100 - 300 | Lodging prevention |

| Sugarcane | Maturation phase | 100 - 250 | Promote sucrose accumulation |

| Red Clover (Seed Crop) | Stem elongation | See specific product labels | Increase seed yield |

Note: These are general ranges; always consult product labels for specific recommendations.

Turfgrass Management

This compound-ethyl is a cornerstone of modern turfgrass management, particularly on golf courses, sports fields, and high-maintenance lawns.[2][20] Its benefits include reduced mowing frequency, improved turf density and quality, and enhanced stress tolerance.[2][21]

Table 2: Effects of this compound-ethyl on Cool-Season Turfgrass Growth

| Turfgrass Species | Growth Reduction with Two Applications (%) |

| Kentucky bluegrass | -40% |

| Tall fescue | -33% |

| Chewing fescue | -21% |

Data adapted from a study on the evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species.[20]

Experimental Protocol: Evaluating this compound Efficacy on Plant Height

This protocol outlines a basic methodology for assessing the dose-response effect of this compound-ethyl on the height of a model plant species (e.g., wheat seedlings).

Materials:

-

This compound-ethyl formulation

-

Wheat seeds

-

Pots with a suitable growing medium

-

Controlled environment growth chamber or greenhouse

-

Foliar spray applicator

-

Ruler or caliper

Methodology:

-

Plant Culture: Sow wheat seeds in pots and grow them under controlled conditions (e.g., 20°C, 16-hour photoperiod).

-

Treatment Preparation: Prepare a series of this compound-ethyl solutions at different concentrations (e.g., 0, 50, 100, 150, 200 g a.i./ha). A control group (0 g a.i./ha) should be sprayed with water only.

-

Application: At a specific growth stage (e.g., three-leaf stage), apply the respective treatments as a foliar spray, ensuring uniform coverage.

-

Data Collection: Measure the plant height from the soil surface to the tip of the longest leaf at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Data Analysis: Calculate the average plant height for each treatment group and analyze the data to determine the dose-response relationship.

Caption: Workflow for evaluating the effect of this compound-ethyl on plant height.

Section 4: Analytical Methodologies

The analysis of this compound-ethyl and its active metabolite, this compound acid, in plant tissues and environmental samples is crucial for residue monitoring and research.

Extraction and Cleanup

Residues are typically extracted from plant matrices using a solvent mixture such as acetonitrile and an aqueous buffer.[22] Solid-phase extraction (SPE) is often employed for cleanup to remove interfering compounds.[23]

Detection and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and this compound-ethyl.[22][24][25] Gas chromatography-mass spectrometry (GC/MS) can also be utilized.[23]

Section 5: Metabolism and Environmental Fate

Plant Metabolism

In plants, this compound-ethyl is rapidly hydrolyzed to this compound acid.[26] Further metabolism can occur, leading to the formation of other minor metabolites.[27]

Animal Metabolism

When ingested by livestock, this compound-ethyl is also primarily metabolized to this compound acid and is rapidly excreted, with little potential for accumulation in tissues.[26][27]

Environmental Fate

This compound-ethyl is subject to biodegradation in both soil and aquatic environments.[27] Its half-life in soil is relatively short, typically ranging from a few hours to a few days.[27]

Conclusion

This compound-ethyl is a highly effective plant growth regulator with a well-defined mechanism of action centered on the inhibition of gibberellin biosynthesis. Its ability to control plant height, improve plant architecture, and enhance stress tolerance has made it an invaluable tool in modern agriculture and turfgrass management. A thorough understanding of its biochemical and physiological effects, coupled with appropriate application strategies, allows for the optimization of its benefits in a wide range of plant species.

References

-

Chemical Warehouse. This compound-Ethyl - Active Ingredient Page. [Link]

-

DIY Pest Control. This compound Ethyl. [Link]

-

Agrogreat. Plant Growth Regulator this compound-ethyl 250 g/l EC. [Link]

-

AHDB Horticulture. Chemical plant growth regulators - active ingredients. [Link]

-

Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, (661), 349–351. [Link]

-

ResearchGate. (PDF) Influence of this compound-ethyl on specific leaf weight and chlorophyll content on Poa pratensis. [Link]

-

Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. [Link]

-

A&K Enterprise. Plant Growth Regulators this compound Ethyl for Grass Use. [Link]

-

AgChemAccess. This compound-ethyl, Plant Growth Regulator, this compound-ethyl suppliers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. [Link]

-

Czeluscinski, W., Jankowski, K., Jodełka, J., & Kolczarek, R. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research, 15(3), 739–746. [Link]

-

Mellbye, M., & Silberstein, T. B. (2011). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Oregon State University Extension Service, EM 9034. [Link]

-

Kupke, S., et al. (2022). Manipulation of Barley Development and Flowering Time by Exogenous Application of Plant Growth Regulators. ResearchGate. [Link]

-

Magalhães, H. C. R., et al. (2022). This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud. Journal of Plant Growth Regulation, 41(8), 3235–3249. [Link]

-

Matysiak, K. (2006). Influence of this compound-ethyl on winter wheat chlorophyll content, III internode diameter and wall thickness. ResearchGate. [Link]

-

Krombholz, R. (1997). Problems in Analyzing this compound-ethyl—a New Plant Growth Regulator. ACS Symposium Series, 657, 176–179. [Link]

-

FAO. (2005). This compound-ethyl 365. JMPR. [Link]

-

Waterland, N. L., et al. (2010). This compound-ethyl and Paclobutrazol Protect against Drought in Hot Pepper Plants. HortScience, 45(4), 614–619. [Link]

-

de Souza, A. F. C., et al. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae, 10(8), 844. [Link]

-

Rademacher, W. (2000). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501–531. [Link]

-

Ervin, E. H., & Koski, A. J. (2001). This compound-ethyl Increases Kentucky Bluegrass Leaf Cell Density and Chlorophyll Concentration. HortScience, 36(4), 787–789. [Link]

-

Issuu. (2016). Effect of this compound-ethyl (TE) Plant Growth Regulator on Seed Yield of Red Clover. [Link]

-

Jespersen, D., & Merewitz, E. (2021). Drought Stress and this compound-ethyl Modify Phytohormone Content Within Kentucky Bluegrass Leaves. ResearchGate. [Link]

-

Oliveira, M. C. de, et al. (2020). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Revista de Ciências Agrárias, 43(1), 1–11. [Link]

-

Jantaboon, K., et al. (2024). EFFECTS OF this compound-ETHYL IN COMBINATION WITH NITROGEN FERTILIZER ON GROWTH AND YIELD OF THREE RICE VARIETIES. Journal of Electrical Systems, 20(9s). [Link]

-

Heimstra, M., & van der Velde-Koerts, T. (2003). Determination of this compound in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 51(27), 7884–7888. [Link]

-

da Silva, A. G., et al. (2017). effect of this compound-ethyl on growth and yield of sugarcane. Revista Caatinga, 30(3), 787–794. [Link]

-

Regulations.gov. (2012). This compound-ethyl Human Health Risk Assessment. [Link]

-

Acta Scientiarum Polonorum Hortorum Cultus. (2017). INFLUENCE OF CCC AND this compound-ETHYL ON THE EXPRESSION OF GENES INVOLVED IN GIBBERELLIC BIOSYNTHESIS AND METABOLISM PATHWAY IN ISOGENIC LINE WITH Rht12 DWARFING GENE. [Link]

-

ResearchGate. (2022). This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud. [Link]

-

ResearchGate. MS/MS parameters of this compound-ethyl and this compound. [Link]

-

ResearchGate. Effects of this compound-ethyl (TE) and salinity on shoot and root growth of 'Barimpala' kentucky bluegrass. [Link]

-

Journal of Plant Protection Research. (2023). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing this compound-ethyl. [Link]

-

Regulations.gov. (2012). This compound-ethyl Summary of Analytical Chemistry and Residue Data. [Link]

-

ASHS Journals. This compound-ethyl Increases Kentucky Bluegrass Leaf Cell Density and Chlorophyll Concentration. [Link]

-

AERU. This compound-ethyl (Ref: CGA 163935). [Link]

-

McCann, S. E., & Huang, B. (2008). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. Journal of the American Society for Horticultural Science, 133(3), 358–364. [Link]

-

de Souza, A. G., et al. (2022). This compound-ethyl application doses and times on productive performance of white oat cultivars. Pesquisa Agropecuária Tropical, 52. [Link]

-

ResearchGate. Prohexadione-Ca and this compound-ethyl: Similarities in structure but differences in biological action. [Link]

-

de Souza, A. G., et al. (2022). This compound-ethyl application doses and times on productive performance of white oat cultivars1. Pesquisa Agropecuária Tropical, 52. [Link]

Sources

- 1. Plant Growth Regulators this compound Ethyl for Grass Use Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 4. This compound-ethyl, Plant Growth Regulator, this compound-ethyl suppliers [agchemaccess.com]

- 5. nbinno.com [nbinno.com]

- 6. jkip.kit.edu [jkip.kit.edu]

- 7. hort [journals.ashs.org]

- 8. High Quality Plant Growth Regulator this compound-Ethyl - Agrogreat Group Manufacturer & Wholesale [agrogreat.com]

- 9. researchgate.net [researchgate.net]

- 10. diypestcontrol.com [diypestcontrol.com]

- 11. aloki.hu [aloki.hu]

- 12. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. hort [journals.ashs.org]

- 19. repositorio.unesp.br [repositorio.unesp.br]

- 20. EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES - ishs [ishs.org]

- 21. researchgate.net [researchgate.net]

- 22. Determination of this compound in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. fao.org [fao.org]

- 27. downloads.regulations.gov [downloads.regulations.gov]

Trinexapac: A Deep Dive into its Molecular Target and Enzymatic Inhibition

Introduction: Engineering Plant Stature at the Molecular Level

Trinexapac-ethyl is a synthetic plant growth regulator widely employed in agriculture and turf management to meticulously control plant height.[1] Its primary role is to reduce stem elongation, thereby preventing lodging—the bending over of stems—in cereal crops and promoting a denser, more robust turf.[1][2] The efficacy of this compound-ethyl lies in its precise disruption of a key plant hormonal pathway: the biosynthesis of gibberellins.[1][3] This guide provides an in-depth technical exploration of the molecular target of this compound, the intricacies of its enzymatic inhibition mechanism, and the experimental protocols required to validate its activity.

The Molecular Target: Intercepting the Gibberellin Biosynthesis Pathway

Gibberellins (GAs) are a class of diterpenoid plant hormones that are fundamental regulators of growth and development, with their most prominent role being the promotion of cell elongation in stems and leaves.[4] The biosynthesis of biologically active GAs is a complex process involving multiple enzymatic steps. This compound intervenes in the final, critical stages of this pathway.

The primary molecular targets of this compound are a group of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[5][6][7][8] These enzymes are responsible for catalyzing the late steps in the formation of active GAs.[9] Specifically, this compound targets:

-

Gibberellin 3β-hydroxylase (GA3ox): This enzyme is responsible for the 3β-hydroxylation of inactive GA precursors to yield highly active GAs. A crucial reaction blocked by this compound is the conversion of GA20 to GA1, a potent stimulator of cell elongation.[9][10][11]

-

Gibberellin 20-oxidase (GA20ox): This multifunctional enzyme catalyzes the sequential oxidation and eventual removal of carbon-20 from GA precursors, a necessary step to produce the direct substrates for GA3ox.[9][12][13][14]

By inhibiting these key enzymes, this compound effectively creates a bottleneck in the production of active gibberellins.

Mechanism of Enzymatic Inhibition: A Case of Molecular Mimicry

This compound-ethyl itself is a pro-agent; it is readily absorbed by the plant's foliage and subsequently hydrolyzed within the plant to its biologically active form, This compound acid .[15][16][17][18] It is this acid form that directly interacts with the target enzymes.

The mechanism of inhibition is a classic example of competitive inhibition . This compound acid is a structural mimic of 2-oxoglutarate , an essential co-substrate for the 2-ODD family of enzymes, including GA3ox and GA20ox.[6][10]

The catalytic cycle of these dioxygenases requires the binding of both the primary substrate (the GA precursor) and the co-substrate (2-oxoglutarate) to the enzyme's active site, along with a ferrous iron (Fe(II)) cofactor.[7][8] this compound acid, due to its structural similarity to 2-oxoglutarate, competes for the same binding site on the enzyme. By competitively binding to the co-substrate site, this compound acid effectively blocks the catalytic activity of the enzyme, preventing the conversion of GA precursors into their active forms.[6]

This inhibition leads to a measurable decrease in the concentration of active gibberellins, such as GA1, and a corresponding accumulation of their inactive precursors, like GA20.[10] The resulting deficiency in active GAs prevents the signal for cell elongation from reaching the plant's growing points, leading to reduced internode length and a more compact plant structure.[19]

Visualizing the Inhibition Pathway

Caption: Mechanism of this compound Inhibition of Gibberellin Biosynthesis.

While the primary mode of action is the inhibition of gibberellin biosynthesis, research has indicated potential secondary hormonal effects. For instance, applications of this compound-ethyl have been shown to increase the production of cytokinins, which can antagonize the effects of gibberellins and contribute to improved turfgrass quality.

Experimental Validation: In Vitro Enzyme Inhibition Assay

To quantitatively assess the inhibitory potential of this compound acid on its target enzymes, a robust in vitro enzyme inhibition assay is essential. This protocol outlines the key steps for determining the inhibitory kinetics of this compound acid on a recombinantly expressed gibberellin dioxygenase, such as GA3ox.

Detailed Step-by-Step Methodology

-

Recombinant Enzyme Expression and Purification:

-

Clone the coding sequence of the target enzyme (e.g., Arabidopsis thaliana GA3ox1) into a suitable expression vector (e.g., pET vector series for E. coli expression).

-

Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lyse the bacterial cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Verify the purity and concentration of the enzyme using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

-

Preparation of Reagents:

-

Substrate: Prepare a stock solution of the GA precursor (e.g., GA20) in a suitable solvent.

-